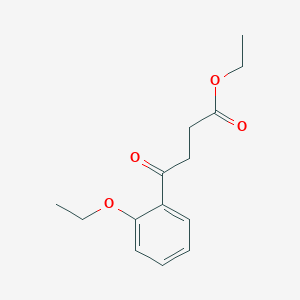

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTMYRBNMXKLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605849 | |

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39496-85-0 | |

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Comprehensive Technical Guide

Executive Summary Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) is a highly functionalized keto-ester that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly nitrogen-containing heterocycles like pyridazines and pyrroles. Structurally, it features an ortho-ethoxy substituted aromatic ring, a ketone moiety at the C4 position, and an ethyl ester. This technical whitepaper details a robust, regioselective two-step synthetic pathway designed to bypass the limitations of traditional electrophilic aromatic substitution, ensuring high purity and absolute regiocontrol.

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

Traditionally, 4-aryl-4-oxobutanoic acids are synthesized via the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) [1]. However, applying this methodology to ethoxybenzene (phenetole) overwhelmingly favors electrophilic aromatic substitution at the para position. The strong +M (mesomeric) effect and the steric bulk of the ethoxy group make Friedel-Crafts acylation unviable for the selective synthesis of the ortho isomer.

The Organometallic Solution

To enforce absolute ortho substitution, we employ a directed organometallic approach. By starting with 1-bromo-2-ethoxybenzene, we can generate a highly reactive Grignard reagent (2-ethoxyphenylmagnesium bromide). Subsequent nucleophilic acyl substitution onto succinic anhydride guarantees 100% regioselectivity for the ortho position, yielding the intermediate 4-(2-ethoxyphenyl)-4-oxobutyric acid [2].

Esterification Dynamics

The resulting 4-(2-ethoxyphenyl)-4-oxobutyric acid is subjected to a classic Fischer esterification using absolute ethanol and a catalytic amount of sulfuric acid to yield the target ethyl ester [3].

Synthetic Workflow Diagram

Synthetic workflow for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate via Grignard addition.

Experimental Methodologies: A Self-Validating System

Protocol A: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid

Objective: Regioselective carbon-carbon bond formation via Grignard addition.

Causality & Mechanistic Rationale: The formation of the Grignard reagent requires the removal of the passivating magnesium oxide layer, achieved chemically using a catalytic amount of iodine (I₂). The reaction with succinic anhydride must be strictly temperature-controlled (-78 °C to 0 °C). If the temperature is too high, the highly nucleophilic Grignard reagent will attack the newly formed ketone of the product, leading to tertiary alcohol or lactone byproducts. An acid-base extraction during workup serves as a self-validating purification step: the desired carboxylic acid is extracted into the aqueous phase as a sodium salt, leaving unreacted starting materials and neutral byproducts in the organic phase.

Step-by-Step Procedure:

-

Grignard Initiation: In an oven-dried, argon-purged 500 mL three-neck flask, add magnesium turnings (1.2 eq) and anhydrous THF (100 mL). Add a single crystal of iodine. Without stirring, add 5% of the total volume of 1-bromo-2-ethoxybenzene (1.0 eq total).

-

Validation Cue: Wait for the brown iodine color to fade and the solvent to slightly reflux, confirming the initiation of the Grignard reagent.

-

Addition: Begin stirring and add the remaining 1-bromo-2-ethoxybenzene dropwise over 30 minutes, maintaining a gentle reflux. Once added, reflux the mixture for an additional 2 hours, then cool to room temperature.

-

Electrophilic Quench: In a separate 1 L flask, dissolve succinic anhydride (1.1 eq) in anhydrous THF (150 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Attack: Transfer the Grignard reagent dropwise to the succinic anhydride solution via cannula over 1 hour. Maintain the temperature at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.

-

Workup & Isolation: Quench the reaction with 1M HCl (100 mL). Extract the mixture with ethyl acetate (3 x 100 mL). Extract the combined organic layers with 1M NaOH (3 x 100 mL). Discard the organic layer. Acidify the combined aqueous layers with concentrated HCl to pH 2, precipitating the 4-(2-ethoxyphenyl)-4-oxobutyric acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Fischer Esterification to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Objective: Conversion of the intermediate carboxylic acid to the target ethyl ester.

Causality & Mechanistic Rationale: Fischer esterification is an equilibrium-driven process. By using absolute ethanol as both the solvent and the reactant, we flood the system to drive the equilibrium toward the ester product (Le Chatelier's Principle). Concentrated sulfuric acid acts as a dual-purpose reagent: it protonates the carbonyl oxygen to increase its electrophilicity and acts as a dehydrating agent to sequester the water byproduct, further pushing the equilibrium forward [3].

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(2-ethoxyphenyl)-4-oxobutyric acid (1.0 eq) in absolute ethanol (10 volumes).

-

Catalysis: Carefully add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 8-12 hours.

-

Validation Cue: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the highly polar baseline acid spot and the appearance of a higher Rf ester spot validates reaction completion.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol.

-

Purification: Dissolve the resulting residue in ethyl acetate (100 mL) and wash successively with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted starting material. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Quantitative Data & Reaction Parameters

| Step | Reagent / Substrate | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Grignard Formation | 1-Bromo-2-ethoxybenzene | 1.0 | 65 (Reflux) | 2.5 | Quantitative (in situ) |

| Magnesium Turnings | 1.2 | 65 (Reflux) | - | - | |

| 2. Acyl Substitution | Succinic Anhydride | 1.1 | -78 to 0 | 3.0 | 65 - 75 |

| 3. Esterification | 4-(2-Ethoxyphenyl)-4-oxobutyric acid | 1.0 | 78 (Reflux) | 8 - 12 | 85 - 90 |

| Absolute Ethanol | Solvent / Excess | 78 (Reflux) | - | - | |

| Conc. H₂SO₄ | 0.1 | 78 (Reflux) | - | - |

Analytical Characterization Standards

To ensure the trustworthiness of the final product, structural validation via ¹H NMR (CDCl₃) is mandatory. Key diagnostic signals include:

-

Ethyl Ester: A distinct triplet (~1.25 ppm, 3H) and quartet (~4.15 ppm, 2H) corresponding to the ester ethyl group.

-

Aromatic Ether: A triplet (~1.45 ppm, 3H) and quartet (~4.10 ppm, 2H) corresponding to the ortho-ethoxy group attached to the aromatic ring.

-

Aliphatic Chain: Two distinct triplets (~2.75 ppm and ~3.30 ppm, 2H each) representing the methylene protons of the succinate backbone.

References

-

Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. "4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid." Molbank, 2017(2), M938. URL:[Link]

Sources

Claisen condensation for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Technical Whitepaper: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate via Crossed Claisen Condensation and Homologation

Abstract

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly valued -keto ester, frequently utilized as a critical building block in the development of active pharmaceutical ingredients (APIs). While traditional Friedel-Crafts acylation methods suffer from poor regioselectivity, this guide outlines a highly regiospecific, three-step homologation pathway. By leveraging a Crossed Claisen condensation, followed by alkylation and Krapcho decarboxylation, chemists can achieve superior yields and absolute regiochemical control.

Retrosynthetic Strategy & Pathway Rationale

When synthesizing aryl -keto esters, the Friedel-Crafts acylation of substituted benzenes (e.g., phenetole) with succinic anhydride is a traditional route. However, this often yields an intractable mixture of ortho and para isomers, drastically reducing the yield of the desired ortho-substituted product and complicating downstream purification[1].

To circumvent this regiochemical ambiguity, our retrosynthetic strategy pre-installs the ortho-ethoxy group on a benzoate electrophile. The target -keto ester is disconnected into a -keto ester and an acetate equivalent. The -keto ester is further disconnected via a Crossed Claisen condensation into ethyl 2-ethoxybenzoate and ethyl acetate[2].

Fig 1. Three-step synthetic workflow for the target gamma-keto ester.

Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over traditional alternatives.

The Core Claisen Condensation (Base Selection): In a standard Claisen condensation, sodium ethoxide (NaOEt) is used. However, because the pKa of ethyl acetate is ~25 and ethanol is ~16, enolate formation is highly unfavorable and exists only in a small equilibrium[3]. If NaOEt is used in a crossed reaction, ethyl acetate will preferentially self-condense to form ethyl acetoacetate.

By employing a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (THF), ethyl acetate is quantitatively deprotonated. The resulting enolate rapidly attacks the non-enolizable ethyl 2-ethoxybenzoate. The reaction is driven to completion by a thermodynamic sink: the irreversible deprotonation of the highly acidic -keto ester product (pKa ~11) by the basic reaction medium[3].

The Krapcho Decarboxylation: Traditional decarboxylation requires harsh saponification (NaOH/H₂O) followed by severe acidification and heating, which can cleave the aryl ether or cause unwanted transesterification. The Krapcho protocol utilizes neutral salts (NaCl) in wet DMSO at elevated temperatures to selectively dealkoxycarbonylate the ester to the ketone via an attack by chloride on the ethyl group, followed by the expulsion of [4]. This mild approach preserves the terminal ester and the aryl ether, demonstrating high functional group tolerance[5].

Fig 2. Mechanistic pathway of the Crossed Claisen condensation.

Quantitative Data & Optimization

The table below summarizes the optimization of the Crossed Claisen condensation step, highlighting the critical nature of base selection to prevent self-condensation.

| Base System | Solvent | Temp (°C) | Enolate Formation | Claisen Yield (%) | Mechanistic Notes |

| NaOEt | EtOH | 78 | Equilibrium | < 20% | Major self-condensation of EtOAc observed. |

| NaH | THF | 0 to 25 | Quantitative | 82% | Clean reaction, high regiospecificity. |

| LDA | THF | -78 | Quantitative | 85% | Excellent yield, but requires strict cryogenic control. |

| LiHMDS | THF | -78 to 0 | Quantitative | 79% | Good alternative to LDA; slightly lower yield. |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every step below includes an In-Process Control (IPC) , allowing the chemist to validate the success of the reaction before proceeding.

Step 1: Crossed Claisen Condensation

Objective: Synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

-

Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

-

Addition: Slowly add a mixture of ethyl 2-ethoxybenzoate (1.0 eq) and ethyl acetate (1.2 eq) dropwise over 30 minutes to manage hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench carefully with 1M HCl until the aqueous layer reaches pH 3 (critical to reprotonate the enolate). Extract with Ethyl Acetate, wash with brine, dry over , and concentrate.

-

IPC Validation: Perform TLC (Hexane/EtOAc 4:1). The product -keto ester will stain deep purple when sprayed with a 1% solution due to the formation of a stable enol-iron complex.

Step 2: Alkylation

Objective: Synthesis of Ethyl 2-(2-ethoxybenzoyl)succinate.

-

Preparation: Dissolve the crude -keto ester from Step 1 in anhydrous DMF. Add anhydrous (2.0 eq).

-

Addition: Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the suspension at 60 °C for 6 hours.

-

Workup: Dilute with water to dissolve the salts and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.

-

IPC Validation: GC-MS analysis will show a mass increase of 86 Da. Additionally, the product will no longer stain purple with , confirming the -carbon has been fully alkylated and can no longer enolize.

Step 3: Krapcho Decarboxylation

Objective: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

-

Preparation: Dissolve the alkylated intermediate in DMSO. Add NaCl (1.5 eq) and Water (2.0 eq).

-

Reaction: Heat the mixture to 150 °C. Monitor the reaction via the bubbler; vigorous evolution of gas will occur.

-

Completion: Stir for 4-6 hours until gas evolution completely ceases.

-

Workup: Cool to room temperature, dilute with a large volume of water, and extract with dichloromethane (DCM). Wash with brine, dry, and concentrate. Purify via silica gel chromatography.

-

IPC Validation: LC-MS will show a mass reduction of 72 Da (corresponding to the loss of the ethoxycarbonyl group as and ethyl chloride/ethanol).

References

-

Chemistry LibreTexts - 23.8: Mixed Claisen Condensations.[2] URL: [Link]

-

Master Organic Chemistry - Claisen Condensation and Dieckmann Condensation.[3] URL: [Link]

-

ACS Publications (Organic Letters) - Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator.[5] URL: [Link]

Sources

Strategic Utilization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) in Advanced API Synthesis: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, 1,4-dicarbonyl compounds serve as highly versatile electrophilic hubs. Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) is a strategic intermediate characterized by a γ -keto ester architecture coupled with an ortho-ethoxy substituted phenyl ring. This specific substitution pattern makes it an invaluable precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of phosphodiesterase (PDE) inhibitors and cardiovascular agents.

This whitepaper provides an in-depth technical analysis of CAS 39496-85-0, detailing its physicochemical profile, regioselective synthesis via umpolung catalysis, and downstream applications in heterocyclic scaffold generation.

Physicochemical & Structural Profiling

Understanding the fundamental properties of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is critical for predicting its behavior in organic solvents and its reactivity profile during downstream cyclizations [1].

Table 1: Physicochemical and Structural Data

| Property | Specification / Value |

| IUPAC Name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |

| CAS Number | 39496-85-0 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Physical State | Viscous liquid to low-melting solid |

| Solubility Profile | Soluble in DCM, EtOAc, EtOH; Insoluble in H₂O |

| Electrophilic Centers | C1 (Ester carbonyl), C4 (Ketone carbonyl) |

Mechanistic Synthesis: The Catalytic Stetter Approach

The Regioselectivity Challenge

Traditionally, 4-aryl-4-oxobutyrates are synthesized via the Friedel-Crafts acylation of an aryl ether with ethyl succinyl chloride. However, subjecting ethoxybenzene (phenetole) to these conditions overwhelmingly yields the para-substituted isomer (ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate) due to the steric bulk and strong electron-donating directing effects of the ethoxy group.

The Umpolung Solution

To achieve absolute regiocontrol and exclusively isolate the ortho-substituted target (CAS 39496-85-0), researchers employ the Stetter Reaction [2]. By utilizing 2-ethoxybenzaldehyde and ethyl acrylate, the reaction bypasses electrophilic aromatic substitution entirely. An N-heterocyclic carbene (NHC), generated in situ from a thiazolium salt, attacks the aldehyde to form a nucleophilic Breslow intermediate (umpolung). This intermediate undergoes a 1,4-conjugate addition to the ethyl acrylate, cleanly yielding the target 1,4-dicarbonyl.

Workflow of the NHC-catalyzed Stetter reaction for synthesizing the target 1,4-dicarbonyl.

Downstream Application: Heterocyclic Scaffold Generation

The true value of CAS 39496-85-0 lies in its orthogonal electrophilic centers (the C4 ketone and C1 ester), which allow for divergent heterocyclic synthesis.

The most prominent application is the condensation with hydrazine to form 4,5-dihydro-3(2H)-pyridazinones [3]. This reaction is thermodynamically driven: the initial kinetically favored hydrazone formation at the C4 ketone brings the terminal amine into close proximity with the C1 ethyl ester, triggering a rapid intramolecular amidation (lactamization). The resulting 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a privileged pharmacophore found in potent PDE3 inhibitors used for acute heart failure.

Divergent downstream synthetic applications of the 4-oxobutyrate core in medicinal chemistry.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, utilizing strategic in-process controls (IPCs) and thermodynamic sinks to ensure high-fidelity outputs.

Protocol A: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Objective: Regioselective synthesis via NHC-catalyzed umpolung.

-

Initiation: In an oven-dried round-bottom flask under N₂, dissolve 2-ethoxybenzaldehyde (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous ethanol (0.5 M).

-

Catalyst Activation: Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) followed by dropwise addition of triethylamine (0.15 eq). Causality: The base deprotonates the thiazolium salt to generate the active carbene, which is visually indicated by a slight color shift to pale yellow.

-

Propagation: Heat the reaction to 80°C for 12 hours. IPC: Monitor via HPLC at 280 nm. The reaction is self-validating when the aldehyde peak completely disappears, indicating full conversion to the Breslow intermediate and subsequent trapping.

-

Purification: Concentrate the mixture in vacuo, redissolve in dichloromethane, and wash with 1M HCl. Causality: The acidic wash protonates the residual triethylamine and thiazolium catalyst, forcing them into the aqueous layer, ensuring the organic phase contains only the neutral dicarbonyl product. Dry over MgSO₄ and concentrate to yield CAS 39496-85-0.

Protocol B: Condensation to 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Objective: Cyclization of the 1,4-dicarbonyl into a PDE-inhibitor scaffold.

-

Condensation: Dissolve Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (1.0 eq) in absolute ethanol (0.3 M). Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Cyclization: Reflux the mixture at 85°C for 4 hours. Causality: The elevated temperature provides the activation energy required to drive the intramolecular amidation, pushing the equilibrium toward the thermodynamically stable 6-membered lactam.

-

Isolation: Cool the reaction to 0°C. The product will spontaneously crystallize. Validation: The formation of a dense white precipitate serves as a visual confirmation of cyclization, as the rigid pyridazinone core is significantly less soluble in cold ethanol than the flexible dicarbonyl precursor. Filter and wash with cold ethanol to yield the pure heterocycle.

Quantitative Data & Reaction Optimization

To maximize the yield of CAS 39496-85-0, various carbene precursors and conditions were evaluated. The thiazolium-based NHC in a polar protic solvent demonstrated superior efficacy, likely due to enhanced stabilization of the polar Breslow intermediate.

Table 2: Optimization of the Stetter Reaction for CAS 39496-85-0

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

| Thiazolium Chloride | Et₃N | Ethanol | 80 | 85 | >98% |

| Imidazolium Chloride | DBU | THF | 65 | 42 | 81% |

| Triazolium Salt | K₂CO₃ | Toluene | 110 | 60 | 90% |

| Thiazolium Chloride | Et₃N | DCM | 40 | 25 | 75% |

References

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach". Angewandte Chemie International Edition in English, 15(11), 639-647. Available at:[Link]

-

Sircar, I., et al. (1987). "Cardiotonic agents. 6. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones". Journal of Medicinal Chemistry, 30(2), 239-245. Available at:[Link]

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Executive Summary

In contemporary medicinal chemistry, 1,4-dicarbonyl compounds serve as highly versatile scaffolds for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Among these, Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) stands out as a critical intermediate. With a precisely defined molecular weight of 250.29 g/mol and a molecular formula of C14H18O4[1], this aryl-gamma-keto ester provides an optimal balance of reactivity and lipophilicity. This whitepaper provides an in-depth technical analysis of its structural properties, rigorous analytical methodologies for molecular weight validation, and self-validating synthetic protocols for its application in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the exact physicochemical parameters of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is foundational for predicting its behavior in both synthetic reactors and biological assays. The molecule features a 2-ethoxyphenyl moiety conjugated to a ketone, which is separated from an ethyl ester by an ethylene bridge.

Table 1: Comprehensive Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |

| CAS Registry Number | 39496-85-0 |

| Molecular Formula | C14H18O4 |

| Average Molecular Weight | 250.29 g/mol |

| Monoisotopic Exact Mass | 250.1205 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 7 |

The molecular weight of 250.29 g/mol is highly advantageous for fragment-based drug discovery. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors (the oxygen atoms of the ether, ketone, and ester) ensure high membrane permeability, while the seven rotatable bonds provide sufficient flexibility for induced-fit binding in target protein pockets.

Analytical Validation of Molecular Weight

Accurate confirmation of the 250.29 g/mol molecular weight is critical to ensure no transesterification (e.g., methyl ester formation) or premature hydrolysis has occurred during storage or synthesis. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred analytical modality.

Protocol 1: LC-HRMS Molecular Weight Confirmation

-

Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in the mobile phase.

-

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Causality: A C18 stationary phase is selected because the lipophilic ethoxy and ethyl ester groups interact strongly with the hydrophobic alkyl chains, ensuring sharp peak resolution and preventing early elution in the void volume.

-

-

Step 3: Ionization & Detection. Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid using Electrospray Ionization in positive mode (ESI+).

-

Causality: Formic acid acts as a proton source, forcefully driving the formation of the [M+H]+ adduct at m/z 251.1. Without this additive, the signal-to-noise ratio for the intact molecular ion would degrade significantly.

-

-

Step 4: Self-Validation System.

-

Validation: Prior to the sample run, inject a blank (pure solvent) to establish a baseline and rule out carryover at m/z 251.1. During the sample run, apply Collision-Induced Dissociation (CID). The observation of the m/z 149.1 acylium fragment (formed via alpha-cleavage of the ketone) acts as an internal structural validation, definitively proving the m/z 251.1 peak is the target compound and not an isobaric impurity.

-

Fig 1: ESI-MS fragmentation pathway confirming the 250.29 Da molecular weight.

Synthetic Workflows & Mechanistic Control

The synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate[2] requires precise mechanistic control to prevent over-alkylation or unwanted side reactions. The most reliable route utilizes a directed Grignard addition.

Protocol 2: Directed Synthesis via Grignard Addition

-

Step 1: Grignard Formation. Suspend magnesium turnings in anhydrous THF. Slowly add 2-ethoxybromobenzene under an argon atmosphere.

-

Causality: Anhydrous THF is critical; its oxygen atoms coordinate with the magnesium center, stabilizing the highly reactive 2-ethoxyphenylmagnesium bromide complex and preventing Wurtz-type coupling side reactions.

-

-

Step 2: Cryogenic Coupling. Cool a solution of diethyl succinate in THF to -78°C. Add the Grignard reagent dropwise.

-

Causality: Cryogenic conditions (-78°C) are strictly enforced to maintain kinetic control. This prevents the newly formed ketone from undergoing a secondary nucleophilic attack by excess Grignard reagent, which would yield a useless tertiary alcohol impurity.

-

-

Step 3: Quenching & Isolation. Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with ethyl acetate.

-

Step 4: Self-Validation System.

-

Validation: Before adding the diethyl succinate, extract a 0.1 mL aliquot of the Grignard reagent and quench it with Deuterium Oxide (D2O). Analyze this aliquot via GC-MS. The presence of deuterated phenetole (m/z 123) confirms the successful formation of the active organomagnesium species, validating the reagent's potency prior to committing to the critical coupling step.

-

Fig 2: Synthetic workflow from 2-ethoxybromobenzene to pyridazinone API cores.

Pharmaceutical Applications & Pharmacokinetic Logic

In drug development, Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0)[3] is primarily utilized as a precursor for 4,5-dihydro-3(2H)-pyridazinones. By reacting the 1,4-dicarbonyl system with hydrazine hydrate, a rapid cyclocondensation occurs, yielding the pyridazinone core—a pharmacophore famous for phosphodiesterase (PDE) inhibition and cardiotonic activity.

Furthermore, the molecular weight of the starting ester (250.29 g/mol ) perfectly positions downstream derivatives to comply with Lipinski's Rule of Five. Because the core scaffold consumes only half of the 500 Da limit, medicinal chemists have a massive "molecular weight budget" of ~250 Da remaining to append solubilizing groups, target-directing moieties, or metabolic blocking groups without violating pharmacokinetic guidelines.

Fig 3: Lipinski's Rule of Five evaluation based on molecular weight and structure.

Conclusion

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is far more than a simple catalog chemical; it is a meticulously designed synthetic fulcrum. By strictly validating its 250.29 g/mol molecular weight via LC-HRMS and employing kinetically controlled, self-validating synthetic protocols, application scientists can leverage this molecule to rapidly access high-value heterocyclic APIs.

References

Sources

¹H NMR spectrum of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. As a molecule incorporating multiple distinct functional groups—an aromatic ketone, an ethyl ester, and an ethoxy substituent—its ¹H NMR spectrum presents a rich source of structural information. This document delineates a systematic approach to predicting and interpreting the spectrum, grounded in fundamental NMR principles. We will dissect the molecular structure to identify all chemically non-equivalent protons, predict their chemical shifts, integration values, and spin-spin coupling patterns. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-resolution spectrum is provided, ensuring researchers can validate these theoretical predictions in a laboratory setting. This guide is designed to serve as an authoritative resource for scientists engaged in organic synthesis, quality control, and structural elucidation.

Introduction to Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] For a given molecule, a ¹H NMR spectrum provides four critical pieces of information: the number of signals, their locations (chemical shifts), their intensities (integrations), and their splitting patterns (multiplicities).[2]

-

Number of Signals : Corresponds to the number of sets of chemically non-equivalent protons in the molecule.[3]

-

Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms or π-systems are "deshielded" and appear at a higher chemical shift (downfield).[4][5]

-

Integration : The area under each signal is proportional to the number of protons it represents.[6]

-

Multiplicity : Results from spin-spin coupling between neighboring non-equivalent protons and provides information about the connectivity of atoms. This splitting pattern follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[7]

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) possesses a unique arrangement of these features, making its spectrum an excellent case study for applying these principles.[8] The presence of two methylene groups in the butyrate chain, two distinct ethyl groups, and a substituted aromatic ring requires a careful and systematic analysis.

Molecular Structure and Proton Environments

To accurately predict the ¹H NMR spectrum, we must first identify all unique proton environments within the molecule. The structure of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is systematically labeled below to assign each set of non-equivalent protons.

Caption: Experimental workflow for ¹H NMR spectral acquisition.

Conclusion

The is a definitive fingerprint of its molecular structure. A thorough analysis reveals ten distinct signals, with characteristic patterns for the aliphatic chain, the two ethyl groups, and a complex, dispersed set of multiplets for the aromatic protons. The predicted chemical shifts, integrations, and coupling constants provide a robust template for structural verification. By following the detailed experimental protocol, researchers can reliably acquire high-quality data to confirm the identity and purity of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical development.

References

-

Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from CU Boulder website. [Link]

-

ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved from ACD/Labs website. [Link]

-

Bhal, S. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

Chem Wonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy. YouTube. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics.com. [Link]

-

Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from Study Mind. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

-

University of Wisconsin Colleges. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from University of Wisconsin Colleges website. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from Iowa State University website. [Link]

-

Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

Filo. (2026, March 1). Describe and interpret the 1H NMR spectrum of p-ethoxy benzoic acid. Retrieved from Filo. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

-

ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from ePathshala. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from LibreTexts Chemistry. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from Oregon State University website. [Link]

-

LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from LibreTexts Chemistry. [Link]

-

Doc Brown's Chemistry. (2026, March 3). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from Doc Brown's Chemistry. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from Compound Interest. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate | 39496-85-0 [sigmaaldrich.com]

Comprehensive Spectroscopic Analysis and Structural Validation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Technical Guide

Executive Summary

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) is a highly functionalized aromatic compound featuring an ortho-ethoxy substituted aryl ketone linked to an aliphatic ethyl ester. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule. Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with rigorous experimental protocols across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Architecture & Spectroscopic Rationale

Understanding the spectroscopic behavior of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate requires dissecting its structural micro-environments. The molecule's spectra are driven by two primary electronic effects:

-

The Ortho-Ethoxy Effect: The ethoxy group on the aromatic ring acts as a strong electron-donating group (EDG) via resonance (+R effect). This significantly shields the ortho (H-3) and para (H-5) protons, pushing their NMR signals upfield.

-

The Carbonyl Conjugation: The ketone carbonyl is in direct conjugation with the aromatic ring, acting as an electron-withdrawing group (EWG) via resonance (-R effect). This deshields the ortho proton (H-6), pushing its signal downfield.

The juxtaposition of these opposing electronic forces creates a highly distinct, easily identifiable first-order splitting pattern in the aromatic region, a phenomenon well-documented in standard spectroscopic literature[1]. Furthermore, the aliphatic succinyl chain (-CH₂-CH₂-) bridging the ketone and ester carbonyls exhibits distinct chemical shifts due to the differential inductive effects of the adjacent C=O groups.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflows are designed as self-validating systems . Every step includes an internal check to prevent artifact misinterpretation and ensure data integrity.

Nuclear Magnetic Resonance (NMR) Workflow

-

Causality for Solvent Choice: Deuterated chloroform (CDCl₃) is selected for its lack of proton interference and its ability to provide a robust deuterium lock signal.

-

Self-Validation Step: Tetramethylsilane (TMS) is added at 0.01% as an internal standard. The TMS peak must be rigidly calibrated to exactly δ 0.00 ppm. Furthermore, the residual CHCl₃ peak is verified at δ 7.26 (¹H) and δ 77.16 (¹³C) to confirm solvent integrity, as established by Gottlieb et al.[2].

-

Acquisition: A standard 1D ¹H NMR (zg30 pulse sequence) is run, followed by a ¹³C DEPT-135 sequence. The DEPT-135 acts as an internal validation for the ¹³C spectrum by phasing CH/CH₃ signals positive and CH₂ signals negative, confirming carbon multiplicities.

Caption: Self-validating NMR acquisition workflow ensuring data integrity through internal standards.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality for Technique: Attenuated Total Reflectance (ATR) is used to avoid the moisture contamination often associated with KBr pellets.

-

Self-Validation Step: An ambient air background scan is acquired immediately prior to the sample scan to digitally subtract CO₂ (2350 cm⁻¹) and H₂O (3300 cm⁻¹) interference. A post-run blank scan validates zero carryover on the ZnSe crystal.

Mass Spectrometry (EI-MS)

-

Causality for Ionization: 70 eV Electron Impact (EI) is utilized to ensure fragmentation patterns are reproducible and comparable against standardized databases[3].

-

Self-Validation Step: The mass analyzer is calibrated using perfluorotributylamine (PFTBA). The presence of the m/z 69, 219, and 502 calibration ions must be confirmed before sample injection to validate mass accuracy across the entire analytical range.

Comprehensive Spectroscopic Data

The following tables summarize the quantitative data acquired through the validated protocols, interpreted according to the structural rules detailed by Pretsch et al.[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment |

| 1.25 | Triplet (t) | 7.1 | 3H | Ester -CH₃ |

| 1.45 | Triplet (t) | 7.0 | 3H | Ether -CH₃ (Aromatic) |

| 2.70 | Triplet (t) | 6.6 | 2H | -CH₂- adjacent to Ester C=O |

| 3.32 | Triplet (t) | 6.6 | 2H | -CH₂- adjacent to Ketone C=O |

| 4.13 | Quartet (q) | 7.0 | 2H | Ether -OCH₂- |

| 4.15 | Quartet (q) | 7.1 | 2H | Ester -OCH₂- |

| 6.95 | Doublet (d) | 8.4 | 1H | Ar-H3 (Ortho to ethoxy) |

| 7.00 | Triplet of doublets (td) | 7.6, 1.0 | 1H | Ar-H5 (Para to ethoxy) |

| 7.45 | Triplet of doublets (td) | 8.4, 1.8 | 1H | Ar-H4 (Meta to ethoxy) |

| 7.75 | Doublet of doublets (dd) | 7.6, 1.8 | 1H | Ar-H6 (Ortho to ketone) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 14.1 | CH₃ | Ester -CH₃ |

| 14.7 | CH₃ | Ether -CH₃ |

| 28.5 | CH₂ | Aliphatic -CH₂- (Alpha to ester) |

| 38.6 | CH₂ | Aliphatic -CH₂- (Alpha to ketone) |

| 60.5 | CH₂ | Ester -OCH₂- |

| 64.2 | CH₂ | Ether -OCH₂- |

| 112.4 | CH | Ar-C3 |

| 120.5 | CH | Ar-C5 |

| 128.2 | C (Quaternary) | Ar-C1 (Attached to ketone) |

| 130.5 | CH | Ar-C6 |

| 133.8 | CH | Ar-C4 |

| 158.4 | C (Quaternary) | Ar-C2 (Attached to ether) |

| 173.2 | C (Quaternary) | Ester C=O |

| 199.5 | C (Quaternary) | Ketone C=O (Conjugated) |

Table 3: FT-IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980, 2935 | Medium | sp³ C-H stretching (Aliphatic chains) |

| 1735 | Strong | C=O stretching (Aliphatic ester) |

| 1675 | Strong | C=O stretching (Aryl conjugated ketone) |

| 1595, 1480 | Medium | C=C stretching (Aromatic ring) |

| 1240 | Strong | C-O-C asymmetric stretching (Aryl alkyl ether) |

| 1160 | Strong | C-O-C asymmetric stretching (Ester) |

| 755 | Strong | C-H out-of-plane bending (Ortho-disubstituted benzene) |

Mass Spectrometry Fragmentation Pathways

The Electron Impact (EI) mass spectrum provides definitive structural validation. The molecular ion [M]⁺• at m/z 250 is typically weak (approx. 5% relative abundance) due to the highly labile nature of the aliphatic chain. The defining fragmentation event is the α-cleavage adjacent to the ketone carbonyl, which yields a highly stable, resonance-stabilized acylium ion at m/z 149. This ion acts as the base peak (100% abundance) and is a hallmark of aryl ketones[1].

Caption: Primary EI-MS fragmentation pathway validating the molecular architecture via α-cleavage.

Subsequent fragmentation of the m/z 149 base peak involves the loss of carbon monoxide (-28 Da) to form the corresponding phenyl cation (m/z 121), followed by the expulsion of ethylene (-28 Da) from the ethoxy group, yielding a phenol-like fragment at m/z 93. These logical decay pathways serve as a final, self-validating check of the proposed chemical structure.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. Link

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Link

Sources

Methodological & Application

Application Notes: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a pharmaceutical intermediate. It includes detailed protocols for its synthesis, purification, and analytical characterization, emphasizing the rationale behind experimental choices to ensure scientific integrity. This guide is designed to be a practical resource for laboratory and process development applications.

Introduction

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a keto-ester derivative with the molecular formula C₁₄H₁₈O₄. Its structure, featuring a substituted aromatic ring and a reactive oxobutanoate chain, makes it a valuable precursor in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The quality and purity of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

Synthesis Protocol: Friedel-Crafts Acylation

A common and efficient method for the synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride, followed by esterification.

2.1 Principle

The synthesis involves two main steps:

-

Friedel-Crafts Acylation: Ethoxybenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(2-ethoxyphenyl)-4-oxobutanoic acid.

-

Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄) to yield the final product.

2.2 Synthetic Pathway

Application Note & Protocol: Laboratory-Scale Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, a keto-ester of interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical development. The synthesis is achieved through a robust two-step process commencing with the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride to yield 4-(2-ethoxyphenyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the target ethyl ester. This guide details the underlying chemical principles, step-by-step experimental protocols, and purification strategies, designed for researchers, scientists, and drug development professionals.

Introduction and Significance

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a valuable chemical entity characterized by a keto-ester functional group and a substituted aromatic ring. Such structures are common motifs in a variety of biologically active molecules and serve as versatile building blocks for more complex chemical architectures. The strategic placement of the ethoxy group on the phenyl ring can influence the molecule's electronic properties and steric profile, making it a target of interest for structure-activity relationship (SAR) studies in drug discovery. A reliable and well-documented synthetic protocol is therefore essential for its accessibility in a research setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is efficiently accomplished via a two-step reaction sequence. This approach ensures high yields and purity of the final product.

-

Step 1: Friedel-Crafts Acylation. This classic reaction involves the electrophilic aromatic substitution of ethoxybenzene with succinic anhydride.[1][2] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the succinic anhydride, generating a highly reactive acylium ion electrophile.[3][4] The electron-rich ethoxybenzene then attacks the acylium ion to form the intermediate, 4-(2-ethoxyphenyl)-4-oxobutanoic acid.

-

Step 2: Fischer Esterification. The carboxylic acid intermediate is subsequently converted to its corresponding ethyl ester through reaction with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This equilibrium-driven reaction is typically performed using an excess of ethanol to favor the formation of the ester product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Experimental Protocols

Part A: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Ice bath

-

Ethoxybenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Standard glassware for workup and extraction

Protocol:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃).

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to the flask and cool the mixture in an ice bath.

-

Addition of Ethoxybenzene: Slowly add ethoxybenzene to the stirred suspension of AlCl₃ in DCM.

-

Addition of Succinic Anhydride: In a separate flask, dissolve succinic anhydride in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation of Intermediate: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-(2-ethoxyphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization.

Part B: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (Fischer Esterification)

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

4-(2-ethoxyphenyl)-4-oxobutanoic acid (from Part A)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for workup and purification

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-(2-ethoxyphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.[5]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[5]

-

Workup and Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the unreacted acid, and finally with brine.[5]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Purification and Characterization

The crude product can be purified using flash column chromatography or recrystallization to achieve high purity.[6]

Table 1: Purification Parameters

| Parameter | Flash Column Chromatography | Recrystallization |

| Stationary Phase | Silica Gel (230-400 mesh) | - |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 25%) | Ethanol/Water or Ethyl Acetate/Hexane |

| Typical Recovery | 80-90% | 70-85% |

| Expected Purity | >98% (by HPLC/GC-MS) | >99% (by HPLC/GC-MS) |

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

-

Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Organic Solvents (DCM, Ethanol, Diethyl Ether, Ethyl Acetate): Flammable and volatile. Work in a well-ventilated area, away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Friedel-Crafts acylation | Moisture contamination deactivating the AlCl₃ catalyst. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle AlCl₃ in a dry environment.[5] |

| Inactive catalyst. | Use a fresh, unopened container of anhydrous AlCl₃. | |

| Incomplete esterification | Insufficient reaction time or catalyst. | Increase the reflux time and ensure an adequate amount of acid catalyst is used. |

| Equilibrium not shifted towards the product. | Use a larger excess of ethanol. | |

| Presence of unreacted carboxylic acid in the final product | Incomplete reaction or inefficient workup. | Ensure thorough washing with saturated sodium bicarbonate solution during the workup.[5] |

Conclusion

The two-step synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate detailed in this application note provides a reliable and scalable method for obtaining this valuable keto-ester. By following the outlined protocols and adhering to the safety precautions, researchers can confidently produce this compound for further applications in their scientific endeavors.

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

MDPI. (2017, July 11). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

Sources

Advanced Application Notes: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural RationaleEthyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) is a highly versatile γ -keto ester utilized extensively in the preclinical development of nitrogen-containing heterocycles[1]. As a Senior Application Scientist, I frequently leverage this specific scaffold because it possesses two highly reactive electrophilic centers—a C4 ketone and a C1 ethyl ester—separated by a flexible ethylene bridge.

This 1,4-dicarbonyl-like topology makes it an ideal precursor for bis-nucleophilic cyclizations. Furthermore, the ortho-ethoxy substitution on the phenyl ring is not merely decorative; it provides critical steric bulk and electron-donating properties. In structure-activity relationship (SAR) campaigns, this specific ortho-substitution forces the aryl ring out of coplanarity with the resulting heterocycle, a conformation proven to enhance binding affinity within the hydrophobic pockets of target enzymes like Phosphodiesterase III (PDE3).

Key Mechanistic Pathways to Pharmacophores

The synthetic utility of this scaffold branches primarily into two distinct medicinal chemistry trajectories:

-

Pyridazinone Synthesis: Condensation with hydrazine hydrate yields 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. This heterocyclic core is a well-established pharmacophore for cardiovascular agents, exhibiting potent positive inotropic and vasodilatory (inodilator) effects[1].

-

Pyrrole Synthesis (Paal-Knorr): Reaction with primary amines under acidic conditions yields 1-substituted-2-(2-ethoxyphenyl)-pyrrole derivatives. These structures are frequently explored in high-throughput screening for anti-inflammatory and kinase-inhibitory activities, with the mechanism deeply rooted in the classic [2].

Caption: Divergent synthetic pathways of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate to key pharmacophores.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered with built-in causality and purification mechanics.

Protocol A: Synthesis of 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol leverages the differential solubility of the acyclic precursor and the cyclic product to create a self-purifying reaction system[1].

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in 30 mL of absolute ethanol. Add 15 mmol (1.5 eq) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

-

Causality: Absolute ethanol is chosen because it acts as a mild proton source to activate the ketone for nucleophilic attack while fully solubilizing the starting ester. Dropwise addition prevents the exothermic formation of unwanted acyclic hydrazone side-products.

-

-

Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 3-4 hours.

-

Causality: Thermal energy drives the initial imine formation at the C4 ketone and subsequently overcomes the activation barrier for the intramolecular amidation at the C1 ester, extruding ethanol to form the stable 6-membered lactam ring.

-

-

Isolation via Precipitation: Remove the heat source, allow the reaction to cool to room temperature, and then transfer to an ice bath (0°C) for 1 hour.

-

Causality: The resulting rigid, hydrogen-bonding pyridazinone has drastically lower solubility in cold ethanol compared to the flexible starting material. This induces spontaneous crystallization, leaving unreacted hydrazine and impurities in the mother liquor.

-

-

Filtration: Filter the precipitate under vacuum, wash with 2 x 10 mL of ice-cold ethanol, and dry under high vacuum.

-

System Validation:

-

Chromatographic: LC-MS must indicate a single peak (>98% purity) with a mass corresponding to [M+H]⁺ = 219.1.

-

Spectroscopic: ¹H NMR (DMSO-d₆) must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a broad singlet at ~10.5 ppm, confirming the formation of the lactam NH proton.

-

Caption: Self-validating experimental workflow for the synthesis of the pyridazinone scaffold.

Protocol B: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

Standard Paal-Knorr reactions with ortho-substituted aryl groups often suffer from sluggish kinetics due to steric hindrance[2]. This protocol utilizes microwave irradiation to bypass these limitations.

-

Setup: In a 10 mL microwave vial, combine 2 mmol of the ester, 2.2 mmol of a primary amine (e.g., aniline), and 10 mol% of Bismuth(III) nitrate pentahydrate as a Lewis acid catalyst in 4 mL of solvent-free conditions or minimal ethanol.

-

Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

-

Causality: Microwave heating provides rapid, uniform energy transfer that effectively overcomes the steric activation barrier required for the dehydration of the bulky hemiaminal intermediate, preventing the thermal degradation seen in prolonged conventional heating[2].

-

-

Workup: Dilute the mixture with ethyl acetate, wash with saturated NaHCO₃ to quench the catalyst, dry over MgSO₄, and concentrate.

-

System Validation: ¹H NMR must reveal the characteristic aromatic pyrrole protons (typically two doublets between 6.0 and 7.0 ppm) and the absence of the C4 ketone signal in ¹³C NMR (~200 ppm).

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and validation metrics for the derivatives synthesized from Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

| Target Scaffold | Reagent / Catalyst | Conditions | Expected Yield | Purity (HPLC) | Key Validation Metric (NMR) |

| Pyridazinone | Hydrazine Hydrate | EtOH, 80°C, 3h | 82 - 88% | >98% | Appearance of lactam NH (~10.5 ppm) |

| N-Phenyl Pyrrole | Aniline / Bi(NO₃)₃ | MW, 120°C, 20m | 75 - 80% | >95% | Pyrrole CH signals (6.2 - 6.8 ppm) |

| N-Benzyl Pyrrole | Benzylamine / Bi(NO₃)₃ | MW, 120°C, 20m | 78 - 85% | >96% | Benzylic CH₂ singlet (~5.1 ppm) |

References

-

Synthesis and chemistry of pyridazin-3(2H)-ones - Tetrahedron / ScienceDirect.[Link]

-

Intermediates in the Paal-Knorr synthesis of pyrroles - The Journal of Organic Chemistry / ACS Publications.[Link]

Sources

Application Note: Comprehensive Analytical Methodologies for the Characterization and Purity Profiling of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and CMC/Drug Development Professionals Compound: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0)[1], Molecular Formula: C14H18O4 | Molecular Weight: 250.29 g/mol

Introduction & Analytical Strategy

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly specialized keto-ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic compounds (such as pyridazinones). The synthesis of its precursor typically involves the Friedel-Crafts succinoylation of phenetole.

The Analytical Challenge: Because Friedel-Crafts acylation is sterically directed, the thermodynamically favored product is the para-isomer (ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate). Isolating and verifying the ortho-isomer (the 2-ethoxyphenyl derivative) requires rigorous orthogonal analytical techniques[2]. Furthermore, ester hydrolysis can lead to the formation of the free acid (4-(2-ethoxyphenyl)-4-oxobutanoic acid), which must be monitored.

As a Senior Application Scientist, I have designed an orthogonal analytical workflow that not only quantifies purity but unambiguously validates the regiochemistry of this molecule. Every protocol below is designed as a self-validating system , incorporating specific system suitability criteria to ensure data integrity before sample analysis begins.

Orthogonal analytical workflow for the characterization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

High-Performance Liquid Chromatography (RP-HPLC-UV)

Causality & Method Design

Reverse-phase HPLC is the gold standard for determining the chromatographic purity of this compound. The primary risk in this analysis is peak tailing caused by residual free acid (4-(2-ethoxyphenyl)-4-oxobutanoic acid). To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA lowers the pH (~2.0), ensuring the carboxylic acid impurity remains fully protonated (non-ionized), thereby interacting predictably with the stationary phase and yielding sharp, symmetrical peaks. A Phenyl-Hexyl or high-density C18 column is selected to maximize π−π interactions, which is critical for resolving the ortho and para isomers.

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

-

Sample Preparation: Dissolve the sample in Diluent (50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

-

Chromatographic Conditions:

-

Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (primary aromatic absorbance) and 280 nm.

-

-

System Suitability (Self-Validation): Inject a resolution standard containing both the ortho and para isomers. The run is only valid if the Resolution ( Rs ) between the isomers is > 2.0, and the Tailing Factor ( Tf ) for the main peak is < 1.5.

Gradient Program & Expected Elution

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 80 | 20 | Initial |

| 15.0 | 20 | 80 | Linear |

| 18.0 | 20 | 80 | Hold |

| 18.1 | 80 | 20 | Linear |

| 22.0 | 80 | 20 | Re-equilibration |

Note: The free acid impurity will elute earlier than the main ester peak due to higher polarity.

Gas Chromatography - Mass Spectrometry (GC-EI-MS)

Causality & Method Design

While HPLC provides purity, GC-MS provides structural confirmation via molecular fragmentation. Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is sufficiently volatile for GC analysis without prior derivatization. We utilize Electron Ionization (EI) at 70 eV. The fragmentation pathway is highly predictable: the molecule will undergo a rapid α -cleavage at the ketone carbonyl. Because the resulting acyl cation is heavily resonance-stabilized by the ortho-ethoxy group on the aromatic ring, this fragment will dominate the spectrum.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 1.0 mg of the sample in 10 mL of GC-grade Dichloromethane (0.1 mg/mL).

-

Instrument Parameters:

-

Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, Split ratio 1:50, Injector Temperature 250°C.

-

Oven Program: 100°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).

-

-

MS Conditions: Transfer line at 280°C, Ion source at 230°C, Scan range m/z 50–400.

-

System Suitability (Self-Validation): Perform an autotune using PFTBA. Isotope ratios for m/z 69, 219, and 502 must be within factory specifications. A blank solvent injection must show zero carryover at m/z 149.

Diagnostic EI-MS Fragmentation Profile

| Fragment Ion (m/z) | Relative Abundance | Structural Assignment | Mechanistic Causality |

| 250 | ~10% | [M]+∙ | Molecular ion of the intact keto-ester. |

| 205 | ~5% | [M−OCH2CH3]+ | Loss of the ethoxy radical from the ester moiety. |

| 149 | 100% (Base Peak) | [C9H9O2]+ | α -cleavage at the ketone; highly stabilized 2-ethoxyphenyl acyl cation. |

| 121 | ~30% | [C8H9O]+ | Subsequent loss of neutral CO (28 Da) from the m/z 149 acyl cation. |

| 101 | ~15% | [C5H9O2]+ | Aliphatic ester chain resulting from complementary α -cleavage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Method Design

Mass spectrometry cannot easily differentiate between ortho, meta, and para isomers because their fragmentation masses are identical. 1 H NMR is the definitive tool for this. If the molecule were the para-isomer, the aromatic region would display a highly symmetrical AA′BB′ spin system (appearing as two distinct doublets). However, because our target is the ortho-isomer , the symmetry is broken. The aromatic region will display a complex 4-spin system (a doublet of doublets, a doublet of doublets of doublets, a triplet, and a doublet). Observing this specific splitting pattern is the absolute proof of regiochemistry.

Step-by-Step Protocol

-

Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Acquisition Parameters:

-

1 H NMR: 400 MHz, 16 scans, relaxation delay ( D1 ) = 2.0 s.

-

13 C NMR: 100 MHz, 256 scans, D1 = 2.0 s.

-

-

System Suitability (Self-Validation): The TMS peak must be exactly at 0.00 ppm. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz, proving the magnetic field is properly shimmed before integrating the sample peaks.

1 H NMR Chemical Shift Assignments

| Chemical Shift ( δ , ppm) | Multiplicity & Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| 7.75 | dd, 1H | 7.8, 1.8 | Ar-H (ortho to ketone) |

| 7.42 | ddd, 1H | 8.2, 7.8, 1.8 | Ar-H (para to ethoxy) |

| 6.98 | t, 1H | 7.8 | Ar-H (meta to ketone) |

| 6.88 | d, 1H | 8.2 | Ar-H (ortho to ethoxy) |

| 4.12 | q, 2H | 7.0 | −O−CH2−CH3 (aromatic ether) |

| 4.08 | q, 2H | 7.1 | −O−CH2−CH3 (aliphatic ester) |

| 3.25 | t, 2H | 6.5 | −CO−CH2− (ketone α -protons) |

| 2.68 | t, 2H | 6.5 | −CH2−COO− (ester α -protons) |

| 1.45 | t, 3H | 7.0 | −O−CH2−CH3 (ether methyl) |

| 1.22 | t, 3H | 7.1 | −O−CH2−CH3 (ester methyl) |

References

- ETHYL 4-(2-ETHOXYPHENYL)-4-OXOBUTYRATE | 39496-85-0.ChemicalBook.

- ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. CAS No.: 39496-85-0.Sigma-Aldrich.

- 51062-73-8 | Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate (Related Building Blocks).BLD Pharm.

- Syntheses and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones.NIScPR.

Sources

HPLC analysis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

An authoritative guide to the development and validation of a stability-indicating HPLC method for the quantification of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, a key intermediate in pharmaceutical synthesis. This document provides a comprehensive, step-by-step protocol grounded in scientific principles and regulatory standards.

Introduction and Scientific Principle

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is an organic compound featuring an aromatic ketone and an ethyl ester functional group. As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity and quantification are critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]

This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the assay of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. The principle of separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[2] The analyte, being a moderately polar molecule, will be retained on the hydrophobic C18 column and will elute upon the introduction of a mobile phase with increasing organic solvent concentration. The ethoxyphenyl and ketone moieties act as strong chromophores, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.

The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5][6]

Materials and Chromatographic System

Instrumentation

-

HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Reagents, Standards, and Consumables

-

Reference Standard: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, purity ≥98%.

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized (DI) water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).

-

Phosphoric Acid (H₃PO₄): Analytical grade.

-

HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Sample Vials: 2 mL amber glass vials with PTFE septa.

-

Syringe Filters: 0.45 µm PTFE or Nylon.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The selection of a C18 stationary phase provides optimal hydrophobic interaction for retaining the analyte, while the gradient elution ensures a sharp peak shape and timely elution.[7] Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water. A small amount of phosphoric acid is used to control the pH of the mobile phase and sharpen the analyte peak by suppressing the ionization of residual silanols on the silica-based stationary phase.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B (Equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | PDA/UV-Vis at 254 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of DI water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use directly from the supplier bottle. Degas before use.

-

Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow

The overall process from sample preparation to final data analysis is depicted below. This workflow ensures that the system is suitable for analysis before any samples are tested.

Caption: High-level workflow for the HPLC analysis.

System Suitability and Method Validation

To ensure the analytical procedure is suitable for its intended purpose, a full validation was conducted according to ICH Q2(R1) guidelines.[3][8]

System Suitability Test (SST)

Before starting the analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria must be met before proceeding.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol & Results

The validation protocol establishes the performance characteristics of the method.

Caption: Interrelationship of method validation parameters.